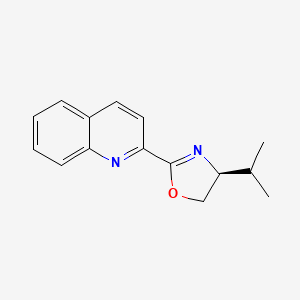

(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10(2)14-9-18-15(17-14)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10,14H,9H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXYFOHSQUOJAN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659640 | |

| Record name | 2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226387-11-7 | |

| Record name | 2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(4,5-DIHYDRO-4-ISOPROPYL-2-OXAZOLYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline synthesis protocol

An In-depth Technical Guide to the Synthesis of (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline

Introduction: The Significance of Chiral Quinoline-Oxazoline Ligands

This compound, a member of the quinoline-oxazoline (QUINOX) family of ligands, is a C₁-symmetric bidentate ligand of significant interest in the field of asymmetric catalysis.[1][2] Its rigid quinoline backbone and chiral oxazoline moiety create a well-defined stereochemical environment around a coordinated metal center. This unique architecture has proven effective in a variety of stereoselective transformations, including carbon-carbon bond-forming reactions and asymmetric oxidations.[1][3] The isopropyl group, derived from the readily available and optically pure amino acid (S)-valine, provides the steric bulk necessary to induce high levels of enantioselectivity.

This guide, intended for researchers and drug development professionals, provides a detailed, field-proven protocol for the synthesis of this valuable ligand. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Synthetic Strategy: A Two-Step Approach

The synthesis is efficiently achieved through a reliable two-step sequence. The core logic involves the formation of an amide bond followed by an intramolecular cyclization to construct the oxazoline ring. This strategy is predicated on the use of commercially available and optically pure starting materials, ensuring the chirality is seamlessly transferred to the final ligand.

The retrosynthetic analysis is as follows:

Sources

An In-Depth Technical Guide to the Mechanism of Action for Quinoline-Based Oxazoline Ligands

Introduction

Quinoline-based oxazoline ligands represent a privileged class of chiral scaffolds that have garnered significant attention in both asymmetric catalysis and drug development. The fusion of the rigid, electron-accepting quinoline moiety with the chiral, coordinating oxazoline ring creates a unique stereochemical and electronic environment. This guide provides an in-depth exploration of the core mechanisms through which these ligands exert their influence, catering to researchers, scientists, and professionals in drug development. We will delve into the intricacies of their coordination chemistry, their role in dictating stereochemical outcomes in catalysis, and their interactions with biological targets.

PART 1: The Heart of the Matter: Coordination and Stereocontrol in Asymmetric Catalysis

The efficacy of quinoline-based oxazoline ligands in asymmetric catalysis is fundamentally rooted in their coordination to a metal center, forming a chiral catalyst that orchestrates the stereoselective transformation of substrates. The mechanism is a symphony of electronic and steric effects, which we will dissect below.

The Quinoline-Oxazoline (Quinox) Scaffold: A Bidentate Marvel

The most common coordination mode for quinoline-oxazoline ligands is as a bidentate N,N-ligand, where the nitrogen atoms of both the quinoline ring and the oxazoline ring bind to the metal center. This creates a stable five-membered chelating ring, which is a recurring motif in successful asymmetric catalysts.[1][2]

The quinoline nitrogen, being part of an aromatic system, is a relatively weak σ-donor but a good π-acceptor. Conversely, the sp2-hybridized nitrogen of the oxazoline ring is a stronger σ-donor. This electronic disparity can influence the reactivity of the metal center. Furthermore, the rigid quinoline backbone restricts the conformational flexibility of the ligand, which is crucial for creating a well-defined chiral pocket around the metal's active site.[3]

The Chiral Pocket: Dictating Enantioselectivity

The substituents on the chiral center of the oxazoline ring (typically at the 4-position) and potentially on the quinoline core play a pivotal role in creating a three-dimensional chiral environment. These substituents extend into the space around the metal center, forming a "chiral pocket" that preferentially accommodates one enantiomeric transition state over the other.

The mechanism of stereochemical induction can be rationalized by considering the interaction of the incoming substrate with this chiral pocket. For a prochiral substrate, there are two possible trajectories of approach to the metal's active site, leading to the formation of two enantiomeric products. The steric bulk of the ligand's substituents will create unfavorable van der Waals interactions with one of these approaches, thus favoring the pathway that leads to the major enantiomer.[4][5]

A Representative Catalytic Cycle: Asymmetric Friedel-Crafts Alkylation

To illustrate the mechanism of action, let's consider the asymmetric Friedel-Crafts alkylation of an indole with a nitroalkene, a reaction where quinoline-oxazoline copper(II) complexes have shown considerable success.

Step 1: Catalyst Formation: The active catalyst is typically formed in situ by the reaction of a quinoline-oxazoline ligand with a copper(II) salt, such as Cu(OTf)₂.[6]

Step 2: Substrate Coordination: The nitroalkene coordinates to the chiral copper(II) catalyst. The bidentate nature of the quinoline-oxazoline ligand leaves two coordination sites on the copper center available for the substrate.

Step 3: Nucleophilic Attack: The indole, acting as a nucleophile, attacks the coordinated nitroalkene. The facial selectivity of this attack is controlled by the chiral environment created by the ligand. One face of the nitroalkene is effectively shielded by the bulky substituents on the oxazoline ring, forcing the indole to attack from the less hindered face.

Step 4: Product Release and Catalyst Regeneration: After the C-C bond formation, the product dissociates from the copper center, regenerating the active catalyst, which can then enter another catalytic cycle.

Below is a conceptual diagram of the catalytic cycle:

Caption: A simplified catalytic cycle for the asymmetric Friedel-Crafts alkylation.

Experimental Protocol: Synthesis and Evaluation of a Quinoline-Based Oxazoline Ligand

Objective: To synthesize a representative quinoline-based oxazoline ligand and its copper(II) complex, and to evaluate its catalytic activity in an asymmetric Friedel-Crafts reaction.

Materials:

-

2-Cyanoquinoline

-

(S)-(-)-2-Amino-3-methyl-1-butanol

-

Zinc Chloride (ZnCl₂)

-

Toluene

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Dichloromethane (DCM)

-

Indole

-

trans-β-Nitrostyrene

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

Part A: Ligand Synthesis [6]

-

To a solution of (S)-(-)-2-amino-3-methyl-1-butanol (1.0 mmol) in toluene (10 mL), add ZnCl₂ (0.1 mmol).

-

Add 2-cyanoquinoline (1.0 mmol) to the mixture.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired quinoline-oxazoline ligand.

Part B: Catalyst Formation and Catalytic Reaction

-

In a dry Schlenk tube under an inert atmosphere, dissolve the synthesized quinoline-oxazoline ligand (0.1 mmol) in DCM (2 mL).

-

Add Cu(OTf)₂ (0.1 mmol) and stir the mixture at room temperature for 1 hour.

-

Cool the resulting solution to 0 °C and add indole (1.0 mmol).

-

Add trans-β-nitrostyrene (1.2 mmol) and stir the reaction at 0 °C.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation:

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 10 | 0 | 24 | 95 | 92 |

| 2 | 5 | 0 | 48 | 90 | 91 |

| 3 | 10 | 25 | 12 | 98 | 85 |

Table 1: Representative results for the asymmetric Friedel-Crafts alkylation.

PART 2: Therapeutic Mechanisms of Action

Beyond their catalytic prowess, quinoline-based scaffolds are prevalent in medicinal chemistry, exhibiting a range of biological activities.[7][8] The fusion of an oxazoline ring can further modulate these properties.

Anticancer Activity: Targeting the Hedgehog Signaling Pathway

A significant area of research has focused on quinoline-oxazoline derivatives as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers.[9] A key effector in this pathway is the transcription factor GLI1.

The proposed mechanism of action involves the direct binding of the quinoline-based ligand to the GLI1 protein.[10][11] This interaction can have several consequences:

-

Induction of Protein Degradation: Binding of the ligand can destabilize the GLI1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[10]

-

Conformational Changes: The ligand may induce conformational changes in GLI1 that prevent its binding to DNA or its interaction with other transcriptional co-activators, thereby inhibiting the expression of target genes that promote cell proliferation and survival.[11]

-

Inhibition of Upstream Regulators: Some studies suggest that these compounds can also inhibit kinases, such as Src kinase, which are known to regulate GLI1 activity.[7]

Caption: Inhibition of the Hedgehog signaling pathway by a quinoline-oxazoline ligand targeting GLI1.

Antimalarial Activity: Disrupting Heme Detoxification

Quinoline-based drugs have long been a cornerstone of antimalarial therapy.[12] Their primary mechanism of action is the disruption of the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.[6][13][14]

During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin in its acidic food vacuole. This process releases large quantities of free heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin (also known as the malaria pigment).

Quinoline-based drugs, including those with oxazoline modifications, are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are believed to interfere with hemozoin formation through a two-step mechanism:

-

Heme Complexation: The quinoline moiety forms a complex with free heme.

-

Capping of Hemozoin Crystal Growth: This drug-heme complex then binds to the growing face of the hemozoin crystal, effectively "capping" it and preventing further polymerization.[13][14]

This leads to the accumulation of toxic, free heme within the parasite, causing oxidative stress and ultimately leading to its death.

Caption: Mechanism of heme polymerization inhibition by a quinoline-oxazoline ligand.

Conclusion

Quinoline-based oxazoline ligands are a versatile class of molecules with profound and distinct mechanisms of action in both synthetic chemistry and pharmacology. In asymmetric catalysis, their rigid, chiral architecture allows for the precise control of stereochemical outcomes through the formation of well-defined metal complexes. In the realm of drug development, their ability to interact with specific biological targets, such as the GLI1 protein in cancer and the heme detoxification pathway in malaria, underscores their therapeutic potential. A thorough understanding of these core mechanisms is paramount for the rational design of next-generation catalysts and therapeutic agents based on this remarkable scaffold.

References

-

Sullivan, D. J., Jr, Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). A common mechanism for blockade of heme polymerization by antimalarial quinolines. The Journal of biological chemistry, 271(47), 29795–29800. [Link]

-

Egan, T. J. (2008). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Inorganic Biochemistry, 102(5-6), 1288-1299. [Link]

-

Ribrag, V., Koscielny, S., & Massard, C. (2013). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS Medicinal Chemistry Letters, 13(8), 845-851. [Link]

- No results found for this reference.

-

Hadden, M. K. (n.d.). GLI1 Inhibitors. Hadden Research Lab. [Link]

-

Giannini, G., et al. (2023). Targeting GLI1 and GLI2 with small molecule inhibitors to suppress GLI-dependent transcription and tumor growth. Pharmacological Research, 195, 106858. [Link]

-

Hadden, M. K., et al. (2023). 8-Hydroxyquinoline derivatives suppress GLI1-mediated transcription through multiple mechanisms. Bioorganic Chemistry, 132, 106387. [Link]

-

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1629–1644. [Link]

-

Kumar, A., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]

- No results found for this reference.

- No results found for this reference.

-

G. A. Molander, J. P. Stengel, Tetrahedron, 2004 , 60, 749-756. [Link]

-

Thakur, A., Dhiman, A. K., & Sharma, U. (2024). Quinoline-based metal complexes: Synthesis and applications. Coordination Chemistry Reviews, 499, 215513. [Link]

- No results found for this reference.

- No results found for this reference.

-

Braunstein, P., & Naud, F. (2001). Hemilability of hybrid ligands and the coordination chemistry of oxazoline-based systems. Angewandte Chemie International Edition, 40(4), 682-699. [Link]

-

G. H. Grant, C. A. G. N. Montalbetti, Chem. Soc. Rev., 2018 , 47, 987-999. [Link]

- No results found for this reference.

- No results found for this reference.

-

McManus, H. A., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical reviews, 121(11), 6373–6521. [Link]

Sources

- 1. Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Hydroxyquinoline derivatives suppress GLI1-mediated transcription through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. GLI1 Inhibitors | Hadden Research Lab [hadden.lab.uconn.edu]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric catalytic [4 + 1] annulations catalyzed by quinidine: enantioselective synthesis of multi-functionalized isoxazoline N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Chiral Architecture: A Spectroscopic Guide to (S)-iPr-Pybox-Quinoline Metal Complexes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chiral Catalysis

This technical guide will delve into the synthesis and detailed spectroscopic analysis of a hypothetical, yet representative, metal complex of the type [Metal((S)-iPr-Pybox)(Quinoline)]^n+. We will explore the expected ¹H NMR, ¹³C NMR, and mass spectrometry data, providing insights into how these techniques can be used to unequivocally confirm the structure and stereochemistry of such a complex.

Molecular Architecture and Design Principles

The effectiveness of a chiral catalyst is intrinsically linked to its three-dimensional structure. The (S)-iPr-Pybox ligand provides a well-defined chiral pocket around the metal center, influencing the trajectory of incoming substrates and thereby dictating the stereochemical outcome of the reaction.

Diagram: Conceptual Structure of a [Metal((S)-iPr-Pybox)(Quinoline)] Complex

Caption: A conceptual diagram illustrating the coordination of (S)-iPr-Pybox and Quinoline ligands to a central metal atom, creating a chiral environment for substrate interaction.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of a [Metal((S)-iPr-Pybox)(Quinoline)]^n+ complex would typically involve a multi-step procedure, starting from the commercially available or synthetically prepared (S)-iPr-Pybox ligand.

Step 1: Synthesis of the (S)-iPr-Pybox Ligand

The (S)-iPr-Pybox ligand, formally known as 2,6-bis[(4S)-4-isopropyl-4,5-dihydrooxazol-2-yl]pyridine, is a well-established chiral ligand.[2] While commercially available, understanding its synthesis provides insight into its structure and potential impurities. The synthesis generally involves the condensation of pyridine-2,6-dicarbonyl dichloride with two equivalents of the chiral amino alcohol, (S)-valinol.

Step 2: Formation of the Metal-(S)-iPr-Pybox Complex

The next step involves the coordination of the (S)-iPr-Pybox ligand to a suitable metal precursor. The choice of metal is dictated by the desired catalytic activity and can range from iron and copper to ruthenium and iridium.[1][3][4]

Experimental Protocol: Synthesis of a Generic [Metal((S)-iPr-Pybox)Cl₂] Complex

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal precursor (e.g., FeCl₂, Cu(OAc)₂, [Ru(p-cymene)Cl₂]₂) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).

-

Ligand Addition: To this solution, add a solution of (S)-iPr-Pybox (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography on silica gel to yield the desired metal-(S)-iPr-Pybox complex.

Step 3: Ligand Exchange to Incorporate Quinoline

The final step involves the introduction of the quinoline ligand, which can be achieved through a ligand exchange reaction. This process is driven by the relative coordinating strengths of the ligands and the reaction conditions.

Experimental Protocol: Synthesis of ₂

-

Starting Material: Dissolve the pre-formed [Metal((S)-iPr-Pybox)Cl₂] complex in a suitable solvent.

-

Ligand Addition: Add a solution of quinoline (1.0-1.2 equivalents) and a halide scavenger (e.g., AgPF₆, 2.0 equivalents) to the reaction mixture. The silver salt facilitates the removal of the chloride ligands, creating vacant coordination sites for the quinoline to bind.

-

Reaction and Workup: Stir the reaction at room temperature until the precipitation of AgCl is complete. The mixture is then filtered to remove the silver salts, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to afford the final ₂ complex.

Diagram: Synthetic Workflow

Caption: A flowchart illustrating the synthetic pathway to a heteroleptic [Metal((S)-iPr-Pybox)(Quinoline)] complex.

Spectroscopic Characterization: Unveiling the Structure

The unequivocal identification of the synthesized complex relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure, connectivity, and stereochemistry.

¹H NMR Spectroscopy: A Window into the Molecular Environment

¹H NMR spectroscopy is a powerful tool for probing the electronic and steric environment of the protons within the complex. The coordination of the ligands to the metal center induces significant changes in the chemical shifts of the protons compared to the free ligands.

Expected ¹H NMR Spectral Features:

-

Downfield Shift of Pyridine Protons: The protons on the pyridine ring of both the Pybox and quinoline ligands are expected to shift downfield upon coordination to the electron-deficient metal center.

-

Diastereotopic Protons: Due to the chiral nature of the (S)-iPr-Pybox ligand, the methylene protons on the oxazoline rings (if not substituted) and the methyl groups of the isopropyl substituents may become diastereotopic, leading to more complex splitting patterns (e.g., AB quartets for methylene protons).

-

Through-Space Interactions: Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between protons on the (S)-iPr-Pybox ligand and the quinoline ligand, confirming their coordination to the same metal center.

Table 1: Representative ¹H NMR Data for (S)-iPr-Pybox and its Metal Complexes

| Proton | Free (S)-iPr-Pybox (δ, ppm) | Coordinated (S)-iPr-Pybox (Expected δ, ppm) |

| Pyridine (meta-H) | ~7.8 | 8.0 - 8.5 |

| Pyridine (para-H) | ~7.4 | 7.6 - 8.0 |

| Oxazoline (CH) | ~4.2 | 4.4 - 4.8 |

| Oxazoline (CH₂) | ~4.0 & ~4.4 | 4.2 - 4.6 & 4.6 - 5.0 (potentially diastereotopic) |

| Isopropyl (CH) | ~2.0 | 2.2 - 2.6 |

| Isopropyl (CH₃) | ~0.9 & ~1.0 | 1.0 - 1.4 (potentially diastereotopic) |

Note: The exact chemical shifts will depend on the specific metal, its oxidation state, and the counter-ions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information about the carbon framework of the complex. Similar to ¹H NMR, the coordination to the metal center influences the chemical shifts of the carbon atoms.

Expected ¹³C NMR Spectral Features:

-

Shift of Coordinated Carbons: The carbon atoms directly involved in coordination to the metal (i.e., the pyridine and oxazoline carbons of Pybox and the nitrogen-bearing carbons of quinoline) will experience a significant change in their chemical shifts.

-

Confirmation of Ligand Integrity: The presence of the expected number of carbon signals for both the (S)-iPr-Pybox and quinoline ligands confirms their incorporation into the complex without degradation.

Table 2: Key ¹³C NMR Chemical Shifts for (S)-iPr-Pybox

| Carbon | Free (S)-iPr-Pybox (δ, ppm) |

| Pyridine (C=N) | ~164 |

| Pyridine (ipso-C) | ~148 |

| Oxazoline (C=N) | ~168 |

| Oxazoline (CH) | ~69 |

| Oxazoline (CH₂) | ~72 |

| Isopropyl (CH) | ~33 |

| Isopropyl (CH₃) | ~19, ~18 |

Source: PubChem CID 688211[2]

Mass Spectrometry: Confirming Molecular Weight and Composition

High-resolution mass spectrometry (HRMS), particularly using soft ionization techniques like electrospray ionization (ESI), is essential for confirming the molecular weight and elemental composition of the complex.

Expected Mass Spectrum:

-

Molecular Ion Peak: The most crucial piece of information is the observation of the molecular ion peak corresponding to the [Metal((S)-iPr-Pybox)(Quinoline)]^n+ cation. The measured mass-to-charge ratio (m/z) should match the calculated value with high accuracy (typically within 5 ppm).

-

Isotopic Pattern: The isotopic distribution pattern of the molecular ion peak should be consistent with the elemental composition of the complex, especially considering the characteristic isotopic signatures of many transition metals.

-

Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural information, often showing the loss of neutral ligands (e.g., quinoline) or counter-ions.

Conclusion: A Powerful Tool for Asymmetric Catalysis

The synthesis and characterization of well-defined metal complexes bearing chiral ligands like (S)-iPr-Pybox are fundamental to the advancement of asymmetric catalysis. While the specific complex of (S)-iPr-Pybox and quinoline may not be extensively documented, the principles and methodologies outlined in this guide provide a robust framework for its preparation and spectroscopic analysis. A thorough understanding of the spectroscopic data is not merely a characterization exercise; it is the key to unlocking the structure-activity relationships that govern the performance of these powerful chiral catalysts, ultimately enabling the development of more efficient and selective synthetic methodologies for the production of enantiomerically pure molecules in the pharmaceutical and fine chemical industries.

References

- Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. (2014). Inorganica Chimica Acta, 423, 314-319.

- Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. (2025).

- McGowan, C. A., & Halcrow, M. A. (2021). Heteroleptic iron(ii) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands – the interplay of two different ligands on the metal ion spin sate. Dalton Transactions, 50(30), 10477-10487.

-

PubChem. (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. Retrieved from [Link]

- The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. (n.d.). UNCW Institutional Repository.

- Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. (2014). ScienceDirect.

- Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. (2020). Journal of the American Chemical Society, 142(3), 1539-1550.

- Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. (2019). Molecules, 24(11), 2093.

- PYBOX Ligand - Large Binding Site & Rigid Scaffold. (n.d.). Sigma-Aldrich.

- I-PR-PYBOX, (S,S)-. (n.d.). gsrs.

- Novel Iridium Complexes Containing 2,6-Bis(oxazoline)pyridine Ligands: Synthesis and Reactivity of the Diolefin Iridium(I) Complex [Ir(η2-C2H4)2{κ3N,N,N-(S,S)-i-Pr-pybox}][PF6]. (2025).

- Pybox-Iron(II) Spin-Crossover Complexes with Substituent Effects from the 4-Position of the Pyridine Ring (Pybox = 2,6-Bis(oxazolin-2-yl)pyridine). (2019). Magnetochemistry, 5(2), 27.

- Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2023). Molecules, 28(18), 6683.

- Privileged chiral N-heterocyclic carbene ligands for asymmetric transition-metal catalysis. (2017). Chemical Society Reviews, 46(16), 4845-4864.

- Review Study of Chiral N-Heterocyclic Carbene (NHC) Ligands in Stereoselective Metal-Catalyzed Reduction Reactions. (2022). Scientific Journal for Faculty of Science-Sirte University.

- Chiral N-heterocyclic carbenes as stereodirecting ligands in asymmetric catalysis. (2005). Chemical Society Reviews, 34(1), 835-847.

- Privileged chiral N-heterocyclic carbene ligands for asymmetric transition-metal catalysis. (2017). Chemical Society Reviews, 46(16), 4845-4864.

Sources

An In-Depth Technical Guide to the Solubility of (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Solubility Profile of a Key Chiral Ligand

(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline, a prominent member of the quinolyloxazoline class of chiral ligands, plays a pivotal role in modern asymmetric synthesis. Its efficacy in catalyzing a diverse range of stereoselective reactions is intrinsically linked to its behavior in solution. A thorough understanding of its solubility in various organic solvents is, therefore, not merely a matter of procedural convenience but a fundamental prerequisite for reaction optimization, purification, and formulation development. This guide, compiled by a Senior Application Scientist, offers a comprehensive exploration of the solubility characteristics of this important molecule, blending theoretical principles with practical, field-proven experimental methodologies.

Molecular Architecture and its Implications for Solubility

This compound is a structurally intriguing molecule, featuring a confluence of distinct chemical moieties that govern its interactions with solvent molecules.[1] Its molecular formula is C₁₅H₁₆N₂O, with a molecular weight of 240.30 g/mol .[1][2]

Key Structural Features:

-

Quinoline Ring System: This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, is the dominant feature of the molecule. The quinoline moiety is largely nonpolar and capable of engaging in π-π stacking interactions. Quinoline itself is known to be readily soluble in most organic solvents.[3][4]

-

Dihydrooxazoline Ring: This five-membered heterocyclic ring contains both a nitrogen and an oxygen atom, introducing polar character and the potential for hydrogen bonding, particularly with protic solvents.[5]

-

Isopropyl Group: This bulky, nonpolar alkyl substituent enhances the lipophilicity of the molecule, favoring solubility in less polar organic solvents.

-

Chiral Center: The stereogenic center at the 4-position of the oxazoline ring, bearing the isopropyl group, is crucial for its application in asymmetric catalysis but is not expected to significantly influence its overall solubility in achiral solvents compared to its enantiomer.

The interplay of these structural elements—the large, relatively nonpolar quinoline core, the polar oxazoline ring, and the lipophilic isopropyl group—suggests that this compound will exhibit a broad range of solubilities across the spectrum of organic solvents. The principle of "like dissolves like" provides a foundational framework for predicting its solubility behavior.[6] Solvents that can effectively solvate both the aromatic quinoline system and the polar oxazoline ring are likely to be the most effective.

Theoretical Framework for Solubility Prediction

While empirical determination remains the gold standard, theoretical models can provide valuable predictive insights into the solubility of a compound.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory offers a semi-empirical method to predict solubility by dissecting the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7] The underlying principle is that substances with similar HSP values are likely to be miscible. For a solute to dissolve in a solvent, the HSP distance (Ra) between them in the three-dimensional Hansen space should be minimized.

Computational and Machine Learning Models

In recent years, the application of machine learning and computational chemistry has shown promise in accurately predicting the solubility of organic compounds in various solvents.[8] These models leverage large datasets of known solubility data and employ sophisticated algorithms to correlate molecular descriptors with solubility. While building a specific model for this quinolyloxazoline derivative would require a dedicated research effort, these approaches highlight the future of rational solvent selection in chemical process development.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating experimental protocol for the quantitative determination of the solubility of this compound in a range of organic solvents. The widely accepted shake-flask method is employed, which is recognized for its reliability in determining equilibrium solubility.[9][10]

Materials and Equipment

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Deionized water

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV-Vis spectrophotometer.

Selection of Organic Solvents

A representative panel of organic solvents should be chosen to span a range of polarities and chemical functionalities. The following table provides a suggested list of solvents, categorized by their class and including relevant physicochemical properties.

| Solvent | Class | Polarity Index | Boiling Point (°C) | Density (g/mL at 20°C) | Miscibility with Water |

| Hexane | Nonpolar (Aliphatic) | 0.1 | 69 | 0.655 | Immiscible |

| Toluene | Nonpolar (Aromatic) | 2.4 | 111 | 0.867 | Immiscible |

| Dichloromethane | Polar Aprotic | 3.1 | 40 | 1.326 | Immiscible |

| Diethyl Ether | Polar Aprotic | 2.8 | 35 | 0.713 | Slightly Miscible |

| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | 0.902 | Slightly Miscible |

| Acetone | Polar Aprotic | 5.1 | 56 | 0.791 | Miscible |

| Acetonitrile | Polar Aprotic | 5.8 | 82 | 0.786 | Miscible |

| Isopropanol | Polar Protic | 3.9 | 82 | 0.785 | Miscible |

| Ethanol | Polar Protic | 4.3 | 78 | 0.789 | Miscible |

| Methanol | Polar Protic | 5.1 | 65 | 0.792 | Miscible |

Data compiled from various sources.[1][4][5][8][10][11][12][13][14]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Figure 1: Shake-Flask Method Workflow

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of appropriately sized vials, add an excess amount of this compound. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a moderate speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To facilitate separation, centrifuge the vials at a moderate speed for a set time (e.g., 10 minutes at 3000 rpm).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe, being cautious not to disturb the solid at the bottom.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine, suspended particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally, the same solvent as the sample).

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered sample aliquot with a known volume of the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Analytical Method Considerations

-

UV-Vis Spectroscopy: The quinoline moiety in the molecule provides a strong chromophore, making UV-Vis spectroscopy a viable method for concentration determination.[10][15] The wavelength of maximum absorbance (λmax) should be determined in each solvent.

-

High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and is less susceptible to interference from impurities.[5][12] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water or methanol and water) and UV detection at an appropriate wavelength is a common starting point for method development.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount when handling this compound and the associated organic solvents.

-

This compound: This compound is known to cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

Organic Solvents: Many organic solvents are flammable, volatile, and may have associated health hazards.[16] All handling of volatile and flammable solvents should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each specific solvent before use.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and analysis.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar (Aliphatic) | 0.1 | [Insert Data] | [Insert Data] |

| Toluene | Nonpolar (Aromatic) | 2.4 | [Insert Data] | [Insert Data] |

| Dichloromethane | Polar Aprotic | 3.1 | [Insert Data] | [Insert Data] |

| Diethyl Ether | Polar Aprotic | 2.8 | [Insert Data] | [Insert Data] |

| Ethyl Acetate | Polar Aprotic | 4.4 | [Insert Data] | [Insert Data] |

| Acetone | Polar Aprotic | 5.1 | [Insert Data] | [Insert Data] |

| Acetonitrile | Polar Aprotic | 5.8 | [Insert Data] | [Insert Data] |

| Isopropanol | Polar Protic | 3.9 | [Insert Data] | [Insert Data] |

| Ethanol | Polar Protic | 4.3 | [Insert Data] | [Insert Data] |

| Methanol | Polar Protic | 5.1 | [Insert Data] | [Insert Data] |

Note: This table is a template. The actual solubility values need to be determined experimentally.

The relationship between solvent polarity and solubility can be visualized by plotting the determined solubility against the polarity index of the solvents. This graphical representation can provide valuable insights into the dissolution mechanism.

Sources

- 1. www1.chem.umn.edu [www1.chem.umn.edu]

- 2. researchgate.net [researchgate.net]

- 3. types of organic solvents [types_of_organic_solvents.tengerchemical.com]

- 4. Polarity Index [macro.lsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. Classification of solvents [SubsTech] [substech.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. List of water-miscible solvents - Wikipedia [en.wikipedia.org]

- 13. shodex.com [shodex.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. file.sdiarticle3.com [file.sdiarticle3.com]

- 16. idc-online.com [idc-online.com]

A Technical Guide to the Commercial Availability and Application of Enantiopure Quinoline Oxazoline (QuinOx) Ligands

Prepared by: Gemini, Senior Application Scientist

Abstract

Enantiopure quinoline oxazoline (QuinOx) ligands represent a cornerstone class of C₁-symmetric, bidentate N,N ligands, prized for their modularity and efficacy in asymmetric catalysis. Their unique stereoelectronic properties, derived from the fusion of a rigid quinoline backbone with a tunable chiral oxazoline moiety, have established them as "privileged ligands" for a multitude of enantioselective transformations. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the QuinOx ligand landscape. It details their structural significance, outlines the current commercial availability from key suppliers, presents a practical framework for deciding between procurement and in-house synthesis, and offers a validated protocol for their preparation and quality control. Furthermore, this guide showcases their application in a typical catalytic workflow, underscoring their critical role in the synthesis of high-value, enantiomerically pure compounds.

Introduction: The Imperative for Enantiopurity and the Rise of QuinOx Ligands

In the realm of pharmaceutical and fine chemical synthesis, chirality is paramount. The biological activity of a molecule is often dictated by its three-dimensional arrangement, where one enantiomer may elicit a desired therapeutic effect while its mirror image is inactive or, in some cases, toxic. Consequently, the development of robust methods for asymmetric synthesis—the selective production of a single enantiomer—is a primary driver of modern organic chemistry.

Metal-catalyzed asymmetric transformations are among the most powerful tools to achieve this goal, and their success hinges on the design of the chiral ligand coordinating the metal center.[1] Quinoline oxazoline (QuinOx) ligands have emerged as a highly successful class, demonstrating exceptional performance across a wide array of reactions, including Friedel-Crafts alkylations, cyclopropanations, and cascade cyclizations.[2] Their efficacy stems from a rigid, bidentate coordination to the metal, creating a well-defined chiral pocket that directs the stereochemical outcome of the reaction. This guide serves to demystify the process of sourcing and utilizing these powerful catalytic tools.

The QuinOx Scaffold: A Privileged Architecture for Asymmetric Catalysis

The QuinOx ligand framework consists of a quinoline ring system linked to a chiral oxazoline ring, typically at the 2-position of the quinoline. This arrangement creates a bidentate ligand where both the quinoline and oxazoline nitrogen atoms can coordinate to a metal center, forming a stable five-membered chelate ring.[3]

-

The Quinoline Moiety: Provides a rigid, sterically demanding backbone that influences the overall geometry of the metal complex. Its aromatic system can also engage in electronic interactions.

-

The Chiral Oxazoline Moiety: Derived from readily available and often inexpensive chiral amino alcohols, this is the primary source of chirality. The substituent on the oxazoline ring (e.g., isopropyl, tert-butyl, phenyl) is positioned proximal to the catalytic site, allowing for direct steric control over the substrate's approach to the metal center.[4] This modularity is a key advantage, as the steric and electronic properties can be fine-tuned by simply changing the starting amino alcohol.[2]

The combination of these two components results in a C₁-symmetric ligand that has proven effective in inducing high levels of enantioselectivity in a variety of metal-catalyzed reactions.[2][5]

Commercial Landscape: Sourcing Enantiopure QuinOx Ligands

The growing demand for reliable asymmetric catalysts has led to the commercialization of a range of oxazoline-containing ligands, including specific QuinOx derivatives. However, the diversity of commercially available QuinOx ligands can be more limited compared to more common scaffolds like bis(oxazolines) (BOX). Researchers often face a critical decision: purchase a commercially available ligand or pursue in-house synthesis.

Key Commercial Suppliers:

-

Sigma-Aldrich (Merck): Offers a broad portfolio of chiral ligands and building blocks, including various oxazolines and quinoline derivatives necessary for synthesis.[6] While specific, pre-made QuinOx ligands may be limited, their catalog is a primary source for starting materials.

-

Strem Chemicals (Ascensus): Specializes in high-purity organometallics, catalysts, and ligands for research and cGMP production.[7][8][9] They offer a variety of chiral ligands and are a potential source for select QuinOx structures.

-

Tokyo Chemical Industry (TCI): Provides a vast catalog of organic reagents, including a wide selection of oxazole and quinoline-based compounds.[10][11] TCI is an excellent source for both fundamental building blocks and specialized chiral ligands.

-

ChemScene: A supplier of catalysts and ligands, they specifically list "Quinox & iQuinox Ligands" as a category, highlighting their role in transition metal catalysis for applications in cross-coupling and C-H activation.[12]

-

Fluorochem: Stocks a range of privileged chiral ligands, including various pyridine and bis(oxazoline) types, which are structurally related to the QuinOx family.[13]

Decision Framework: To Buy or To Synthesize?

The choice between purchasing a ligand and synthesizing it in-house depends on several factors:

-

Availability: Is the specific QuinOx ligand with the desired chiral substituent commercially available?

-

Cost: Commercial enantiopure ligands can be expensive, especially at larger scales. In-house synthesis may be more cost-effective if the starting materials are affordable and the synthetic route is efficient.

-

Time and Expertise: Synthesis requires dedicated time, resources, and expertise in multi-step organic synthesis and chiral purification techniques.

-

Customization: If a novel or non-commercially available derivative is required for a specific application, in-house synthesis is the only option.

Table 1: Representative Commercially Available Oxazoline and Quinoline Building Blocks

| Compound Type / Name | Supplier(s) | Key Features & Notes |

| Chiral Amino Alcohols | Sigma-Aldrich, TCI, Strem | (e.g., (S)-Valinol, (S)-tert-Leucinol, (R)-Phenylglycinol). The fundamental source of chirality for the oxazoline ring. |

| 2-Cyanoquinoline | Sigma-Aldrich, TCI | A common starting material for building the QuinOx scaffold.[2][11] |

| Quinaldic Acid | AK Scientific, Sigma-Aldrich | An alternative precursor that can be converted to the target ligand.[3] |

| (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | TCI, Fluorochem | A related, well-known PyBox ligand. While not a QuinOx, its availability shows supplier capability in this class.[13] |

| Li-Quinoline Ligand (CAS 151657-37-3) | Sigma-Aldrich | A quinoline-based ligand used in C-H activation, demonstrating the availability of functionalized quinolines. |

Technical Guideline: Synthesis and Purification of a QuinOx Ligand

For research groups requiring custom derivatives, a reliable synthetic protocol is essential. The most common route involves the reaction of a 2-cyanoquinoline with a chiral amino alcohol, mediated by a Lewis acid such as zinc chloride (ZnCl₂).[2]

Generalized Step-by-Step Protocol

Step 1: Reaction Setup

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chiral amino alcohol (1.2 equivalents) and anhydrous chlorobenzene or toluene.

-

Add anhydrous zinc chloride (0.5-1.0 equivalents) to the solution and stir at room temperature for 30 minutes under an inert atmosphere (Nitrogen or Argon).

-

Rationale: Zinc chloride acts as a Lewis acid, activating the nitrile group of the cyanoquinoline towards nucleophilic attack by the amino alcohol. Pre-complexing with the amino alcohol can facilitate the reaction.

-

-

Add 2-cyanoquinoline (1.0 equivalent) to the flask.

Step 2: Cyclization Reaction

-

Heat the reaction mixture to reflux (typically 110-135 °C, depending on the solvent) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Rationale: The thermal conditions drive the condensation and subsequent cyclization to form the oxazoline ring.

-

Step 3: Workup and Extraction

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Rationale: The aqueous workup removes the zinc salts and other water-soluble impurities.

-

Step 4: Purification

-

Concentrate the dried organic phase under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel. A solvent system of hexane/ethyl acetate with a small amount of triethylamine (e.g., 1%) is often effective.

-

Rationale: Column chromatography is crucial for separating the desired enantiopure ligand from unreacted starting materials and side products. The triethylamine deactivates acidic sites on the silica gel, preventing product degradation or streaking.

-

Diagram 1: General Synthesis Workflow for QuinOx Ligands

Caption: Workflow for the synthesis of enantiopure QuinOx ligands.

Quality Control and Validation: Ensuring Enantiopurity

Verifying the identity and enantiomeric purity of a purchased or synthesized ligand is a critical, self-validating step.

-

NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure and constitutional purity of the ligand.

-

Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (ee). The synthesized ligand is run on a chiral stationary phase column (e.g., Daicel OD-H), and the peak areas of the two enantiomers are compared.[14] A pure sample should show only one major peak.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of the enantiomer, provided a literature value for the pure compound exists.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ligand.

Application Showcase: A Catalytic Workflow

QuinOx ligands, when complexed with metals like copper(II) triflate (Cu(OTf)₂), are excellent catalysts for asymmetric Friedel-Crafts alkylations.[2] The following diagram illustrates a typical experimental workflow for screening such a catalyst.

Diagram 2: Experimental Workflow for a QuinOx-Catalyzed Reaction

Caption: A typical workflow for asymmetric catalytic screening.

Conclusion and Future Outlook

Enantiopure quinoline oxazoline ligands are indispensable tools in the modern synthetic chemist's arsenal. While the commercial landscape requires careful navigation—balancing the convenience of procurement against the flexibility of in-house synthesis—their proven ability to deliver high enantioselectivity is undeniable. The modularity of their design ensures that new, more effective variants will continue to be developed. As the demand for enantiopure pharmaceuticals and complex molecules grows, the importance of privileged ligand classes like QuinOx will only increase, driving further innovation in both their commercial availability and catalytic applications.

References

-

Thirupathi, P., & Kim, S. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Synthesis, 54(10), 2385-2405. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Available from: [Link]

-

Wang, C., et al. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(9), 3147-3167. Available from: [Link]

-

Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. Available from: [Link]

-

ResearchGate. (n.d.). Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Available from: [Link]

-

Diva-portal.org. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Available from: [Link]

-

Ghorai, P., et al. (2019). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 24(18), 3290. Available from: [Link]

-

Diva-portal.org. (2008). Synthesis and Study of New Oxazoline Based Ligands. Available from: [Link]

-

Mulugeta, E., & Tefera, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. Available from: [Link]

-

Husain, A., et al. (2016). Synthesis and Antiproliferative Activity of Some Quinoline and Oxadiazole Derivatives. Organic Chemistry International. Available from: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

- White, M. C., & Vilban, M. A. (2012). Quinoline-oxazoline compounds and their use in oxidation synthesis. U.S. Patent No. 8,263,774 B2.

-

Bauer, E. B. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 7035-7121. Available from: [Link]

-

MDPI. (n.d.). Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. Available from: [Link]

-

Guiry, P. J., et al. (2004). Preparation of enantiopure biimidazoline ligands and their use in asymmetric catalysis. Organic & Biomolecular Chemistry, 2(14), 1995-2002. Available from: [Link]

Sources

- 1. Chiral Oxazoline - Containing Ligands [bldpharm.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. US8263774B2 - Quinoline-oxazoline compounds and their use in oxidation synthesis - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. media.abcr.com [media.abcr.com]

- 8. strem.com [strem.com]

- 9. strem.com [strem.com]

- 10. Quinolines [Chemical Structural Class] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Quinoline | 91-22-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 12. chemscene.com [chemscene.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of Asymmetry: A Technical Guide to Chiral Induction with (S)-iPr-Pybox

Foreword: From Molecular Blueprint to Chiral Outcome

In the landscape of asymmetric catalysis, the quest for predictable and efficient stereocontrol is paramount. For researchers, scientists, and professionals in drug development, the ability to selectively synthesize a single enantiomer of a chiral molecule is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Among the pantheon of privileged chiral ligands, the Pybox family, and specifically the (S)-2,6-bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine ((S)-iPr-Pybox), has emerged as a robust and versatile scaffold for a multitude of enantioselective transformations.

This guide eschews a conventional, templated approach. Instead, it is structured to provide a deep, mechanistic, and practical understanding of chiral induction using (S)-iPr-Pybox. We will journey from the foundational principles of its design and synthesis to the intricate details of its coordination chemistry and the causal relationships that govern its ability to orchestrate stereochemical outcomes. The protocols and insights presented herein are designed to be self-validating, empowering the reader to not only replicate but also innovate upon the established methodologies.

I. The (S)-iPr-Pybox Ligand: A Symphony of Sterics and Symmetry

The efficacy of (S)-iPr-Pybox as a chiral ligand is not accidental; it is a product of deliberate design, balancing rigidity and flexibility, steric hindrance, and electronic properties. The ligand's architecture is centered around a pyridine ring, which serves as a rigid backbone, flanked by two chiral oxazoline rings.

A. The C₂-Symmetric Scaffold: A Cornerstone of Enantioselectivity

The C₂-symmetry of the (S)-iPr-Pybox ligand is a fundamental design principle that simplifies the chiral environment around the metal center. This symmetry reduces the number of possible diastereomeric transition states, thereby enhancing the enantioselectivity of the catalytic reaction. The pyridine ring, along with the two oxazoline nitrogens, forms a tridentate "pincer" ligand that coordinates to a metal center in a meridional fashion, creating a well-defined and predictable chiral pocket.[1][2]

B. The Isopropyl Group: The Master of Steric Hindrance

The choice of the isopropyl group at the 4-position of the oxazoline rings is a critical determinant of the ligand's stereodirecting ability. This bulky substituent extends into the space around the coordinated metal ion, creating a sterically demanding environment. It is this steric hindrance that plays a pivotal role in dictating the facial selectivity of substrate approach to the catalytic center, effectively shielding one face of the substrate and favoring reaction from the other. Computational studies on Pybox-ruthenium catalyzed cyclopropanation reactions have provided a mechanistic explanation for the origin of stereoselectivity, highlighting the crucial role of intermolecular steric interactions between the alkene substrate and one of the isopropyl groups of the chiral ligand in the disfavored approaches.[3]

II. Synthesis and Characterization of (S)-iPr-Pybox: A Self-Validating Protocol

The synthesis of (S)-iPr-Pybox is a well-established procedure that begins with the readily available (S)-valinol. The following protocol is a representative example, designed to be self-validating through in-process controls and final product characterization.

A. Experimental Protocol: Synthesis of (S)-iPr-Pybox

Materials:

-

(S)-Valinol

-

Pyridine-2,6-dicarbonyl dichloride

-

Thionyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Synthesis of the Bis-amide:

-

Dissolve (S)-valinol (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of pyridine-2,6-dicarbonyl dichloride (1.0 equivalent) in anhydrous DCM to the cooled solution of (S)-valinol.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude bis-amide.

-

-

Chlorination and Cyclization:

-

Dissolve the crude bis-amide in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add thionyl chloride (2.5 equivalents) dropwise to the solution.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.

-

Dissolve the resulting crude bis-chloroamide in DCM and add it slowly to a cooled (0 °C) solution of NaOH (5 equivalents) in methanol.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Concentrate the mixture and partition between water and DCM.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford (S)-iPr-Pybox as a white solid.

-

B. Characterization and Validation

-

¹H and ¹³C NMR Spectroscopy: The structure and purity of the synthesized (S)-iPr-Pybox should be confirmed by NMR spectroscopy. The spectra should be consistent with the expected structure, showing characteristic signals for the pyridine, oxazoline, and isopropyl protons and carbons.[4]

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the ligand can be determined by chiral HPLC analysis, comparing the retention time to a racemic standard if available.[5][6]

-

Mass Spectrometry: The molecular weight of the synthesized ligand should be confirmed by mass spectrometry.

-

Optical Rotation: The specific rotation of the synthesized (S)-iPr-Pybox should be measured and compared to the literature value.

III. The Mechanism of Chiral Induction: Orchestrating Stereochemistry

The heart of (S)-iPr-Pybox's utility lies in its ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. The precise mechanism of chiral induction is dependent on the specific metal, substrate, and reaction type. However, a general model can be described.

A. Formation of the Chiral Catalyst

The (S)-iPr-Pybox ligand coordinates to a metal precursor (e.g., a metal halide or triflate) to form a C₂-symmetric chiral catalyst. This coordination creates a well-defined three-dimensional space around the metal's active site.

B. Substrate Coordination and Transition State Assembly

The substrate then coordinates to the metal center within this chiral pocket. The steric bulk of the isopropyl groups on the Pybox ligand plays a crucial role in this step, dictating the preferred orientation of the substrate. This orientation minimizes steric clashes between the substrate and the ligand.

The C₂-symmetric nature of the ligand ensures that the two faces of the prochiral substrate are presented in significantly different steric environments. The transition state leading to one enantiomer is energetically favored due to minimized steric interactions, while the transition state leading to the other enantiomer is destabilized by steric repulsion with the isopropyl groups. This energy difference between the two diastereomeric transition states is the origin of the observed enantioselectivity.

IV. Applications in Asymmetric Catalysis: Enabling Drug Development

The versatility of (S)-iPr-Pybox-metal complexes has led to their application in a wide array of asymmetric transformations that are crucial for the synthesis of complex molecules, including pharmaceutical intermediates.

A. Asymmetric Hydrosilylation of Ketones

One of the earliest and most successful applications of (S)-iPr-Pybox is in the rhodium-catalyzed asymmetric hydrosilylation of ketones, which provides access to chiral secondary alcohols with high enantioselectivity.[2]

B. Asymmetric Friedel-Crafts Alkylation

(S)-iPr-Pybox-metal complexes, particularly with copper(II) or zinc(II), have been shown to be effective catalysts for the enantioselective Friedel-Crafts alkylation of indoles and pyrroles with nitroalkenes, yielding chiral products that are valuable building blocks in medicinal chemistry.

C. Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. (S)-iPr-Pybox-metal complexes catalyze the asymmetric Michael addition of various nucleophiles, including malonates and nitroalkanes, to enones and other Michael acceptors with high enantioselectivity.[7]

D. Data Presentation: Comparison of Pybox Ligands in Asymmetric Catalysis

The choice of the substituent on the oxazoline ring significantly impacts the enantioselectivity of the reaction. The following table summarizes the performance of different Pybox ligands in a representative asymmetric reaction.

| Ligand Substituent | Metal | Reaction Type | Substrate | Enantiomeric Excess (ee) (%) | Reference |

| Isopropyl (iPr) | Rh(I) | Hydrosilylation | Acetophenone | 96 | [2] |

| Phenyl (Ph) | Rh(I) | Hydrosilylation | Acetophenone | 85 | [2] |

| tert-Butyl (tBu) | Rh(I) | Hydrosilylation | Acetophenone | 92 | [2] |

| Isopropyl (iPr) | Cu(II) | Michael Addition | Chalcone | 94 | [7] |

| Phenyl (Ph) | Cu(II) | Michael Addition | Chalcone | 88 | [7] |

The data clearly indicates that for these representative reactions, the isopropyl-substituted Pybox ligand provides superior enantioselectivity, underscoring the critical role of the steric environment created by the ligand.

V. Experimental Workflow: Asymmetric Michael Addition

The following is a detailed workflow for a representative (S)-iPr-Pybox-catalyzed asymmetric Michael addition reaction.

A. Detailed Protocol

-

Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, add (S)-iPr-Pybox (1.1 mol%) and Cu(OTf)₂ (1.0 mol%). Add anhydrous solvent (e.g., THF or DCM) and stir at room temperature for 30 minutes to form the chiral catalyst complex.

-

Reaction Setup: In a separate flame-dried flask, dissolve the Michael acceptor (1.0 equivalent) and the Michael donor (1.2 equivalents) in the same anhydrous solvent.

-

Reaction: Cool the substrate solution to the desired temperature (e.g., 0 °C or -78 °C). Add the pre-formed catalyst solution to the substrate solution via cannula. Stir the reaction mixture at this temperature and monitor its progress by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess of the product by chiral HPLC. Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy.

VI. Conclusion: A Privileged Scaffold for Asymmetric Synthesis

The (S)-iPr-Pybox ligand represents a pinnacle of rational design in asymmetric catalysis. Its C₂-symmetric scaffold, coupled with the strategic placement of sterically demanding isopropyl groups, creates a highly organized and effective chiral environment for a diverse range of metal-catalyzed reactions. This guide has sought to illuminate the fundamental principles that govern its function, providing a framework for its practical application in the synthesis of enantioenriched molecules. For the researcher, scientist, and drug development professional, a deep understanding of the principles of chiral induction with ligands like (S)-iPr-Pybox is not just knowledge; it is the power to design and execute the synthesis of the next generation of chiral therapeutics.

VII. References

-

Brunner, H., & Zettlmeier, W. (1993). Handbook of Enantioselective Catalysis with Transition Metal Complexes. VCH.

-

Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). C₂-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 111(1), PR284-PR435.

-

Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C₂-Symmetric Chiral Bis(oxazoline)−Copper(II) Complexes as Lewis Acids for Enantioselective Diels−Alder Reactions. Tetrahedron: Asymmetry, 9(1), 1-45.

-

Fu, G. C. (2008). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs: 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine. Organic Syntheses, 85, 1-10. [Link]

-

Nishiyama, H., Itoh, K., Matsumoto, H., & Nagai, Y. (1994). Asymmetric hydrosilylation of ketones with new chiral pyridine-oxazoline ligands. Tetrahedron Letters, 35(40), 7545-7548.

-

Bolm, C., & Hildebrand, J. P. (1999). The Pybox Ligand in Asymmetric Catalysis. In Advanced Asymmetric Synthesis (pp. 17-33). Springer, Berlin, Heidelberg.

-

Marqués-López, E., & Herrera, R. P. (2010). Computational Mechanistic Studies on Enantioselective pybox−Ruthenium-Catalyzed Cyclopropanation Reactions. The Journal of Organic Chemistry, 75(15), 5099-5107. [Link]

-

Jørgensen, K. A. (2000). Catalytic Asymmetric Michael Reactions. In Modern Asymmetric Synthesis (pp. 229-268). Wiley-VCH.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Core Structural Features of (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline, a member of the privileged class of quinoline-oxazoline (Quinox) ligands, represents a cornerstone in the field of asymmetric catalysis. Its unique molecular architecture, characterized by the fusion of a planar, electron-deficient quinoline ring with a chiral, sterically demanding dihydrooxazoline moiety, imparts exceptional capabilities in orchestrating stereoselective transformations. This guide provides a comprehensive analysis of the key structural features of this ligand, elucidates its synthesis and characterization, and explores its application in asymmetric catalysis, offering insights into the causal relationships between its structure and catalytic efficacy.

Core Structural Analysis

The remarkable catalytic performance of this compound is a direct consequence of the synergistic interplay between its constituent structural components. A detailed examination of each feature reveals its specific contribution to the ligand's overall steric and electronic profile.

The Quinoline Moiety: An Electronic Sink and Rigid Scaffold

The quinoline ring system serves as a rigid, planar backbone for the ligand. Its aromatic nature and the presence of the electronegative nitrogen atom render it electron-deficient. This electronic characteristic influences the metal center to which it coordinates, modulating its reactivity. The planarity of the quinoline ring, with an average root-mean-square deviation from planarity of approximately 0.0136 Å, is a critical feature that contributes to the predictable and well-defined geometry of the resulting metal complexes.[1]

The Dihydrooxazoline Ring: A Chiral Directing Group

The 4,5-dihydrooxazoline ring is the chiral heart of the ligand. The stereogenic center at the C4 position, bearing a bulky isopropyl group, is in close proximity to the coordinating nitrogen atom. This arrangement allows for the effective transmission of chiral information to the catalytic site, dictating the facial selectivity of substrate approach. The dihydrooxazoline ring itself is also largely planar, with only a slight deviation, contributing to the overall rigidity of the ligand-metal complex.[1] The angle between the quinoline and dihydrooxazoline ring systems is approximately 11.91°, indicating a nearly coplanar arrangement that facilitates bidentate coordination to a metal center.[1]

The (S)-Isopropyl Group: The Key to Stereocontrol